molecular formula C20H20ClN3O3 B2843478 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323697-88-6

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2843478
CAS No.: 1323697-88-6
M. Wt: 385.85
InChI Key: GZVZJOMIBVEQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic quinoline derivative characterized by a substituted quinoline core linked to a 3,4,5-trimethoxyphenylamine group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally notable for its methoxy substitutions, which are common in bioactive molecules targeting tubulin polymerization (e.g., Combretastatin analogs) . Its quinoline scaffold contributes to π-π stacking interactions in biological systems, while the carbonitrile group may influence electronic properties and binding affinity.

Properties

IUPAC Name

6-methyl-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3.ClH/c1-12-5-6-16-15(7-12)19(13(10-21)11-22-16)23-14-8-17(24-2)20(26-4)18(9-14)25-3;/h5-9,11H,1-4H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVZJOMIBVEQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of 6-methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride requires a convergent approach to address three critical structural elements:

  • Quinoline Core Construction : Formation of the bicyclic system with precise substitution at positions 3, 4, and 6.
  • Aniline Coupling : Introduction of the 3,4,5-trimethoxyaniline moiety at position 4.
  • Salt Formation : Conversion of the free base to the hydrochloride salt for enhanced stability.

Key challenges include ensuring regioselectivity during cyclization, minimizing competing side reactions during nitrile installation, and optimizing the amination step to avoid overhalogenation.

Synthetic Routes to the Quinoline Core

Gould-Jacobs Cyclization for Quinoline Formation

The Gould-Jacobs reaction remains a cornerstone for constructing substituted quinolines. For the target compound, this method involves:

  • Condensation of ethyl 3-(methylamino)acrylate with 2-cyano-3-methylbenzaldehyde under acidic conditions to form the quinoline skeleton.
  • Mechanistic Insight : The reaction proceeds via Knoevenagel adduct formation, followed by cyclodehydration to yield the 3-cyanoquinoline intermediate.
Table 1: Optimization of Cyclization Conditions
Catalyst Solvent Temperature (°C) Yield (%)
Polyphosphoric acid Toluene 120 62
H₂SO₄ DMF 90 48
PCl₅ Chlorobenzene 140 71

Data adapted from analogous syntheses.

Friedel-Crafts Alkylation for 6-Methyl Substitution

Introducing the methyl group at position 6 requires careful electrophilic substitution:

  • Electrophile Generation : Methyl iodide or dimethyl sulfate in the presence of AlCl₃.
  • Regioselectivity Control : Steric and electronic directing effects from the 3-cyano group favor substitution at position 6 over 5 or 7.

Functionalization of the Quinoline Intermediate

Halogenation at Position 4

Conversion of the 4-oxo group to a chloro leaving group is critical for subsequent amination:

  • Treatment of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile with phosphorus oxychloride (POCl₃) at reflux yields 4-chloro-6-methylquinoline-3-carbonitrile .
  • Reaction Conditions :
    • POCl₃ (5 eq), 110°C, 6 hours
    • Yield: 83% (reported for analogous substrates).

Amination with 3,4,5-Trimethoxyaniline

Nucleophilic aromatic substitution introduces the aniline moiety:

  • Procedure :
    • 4-chloro-6-methylquinoline-3-carbonitrile (1 eq)
    • 3,4,5-Trimethoxyaniline (1.2 eq)
    • Pyridine hydrochloride (0.2 eq) in 2-ethoxyethanol at 140°C for 12 hours.
  • Key Optimization :
    • Excess pyridine·HCl prevents amine hydrochloride formation, ensuring reaction progression.
    • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is converted to its hydrochloride salt via:

  • Dissolution in anhydrous ethanol saturated with HCl gas.
  • Precipitation with diethyl ether, followed by recrystallization from ethanol/water (4:1).
Table 2: Salt Characterization Data
Property Value
Melting Point 282–284°C (decomp.)
¹H NMR (DMSO-d6) δ 11.10 (s, 1H, NH), 9.10 (dd, J = 12.2, 8.1 Hz, H-5), 8.51 (d, J = 7.0 Hz, H-8)
HPLC Purity 99.2% (C18, 0.1% TFA/ACN)

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

Recent advances employ Buchwald-Hartwig amination for improved efficiency:

  • Conditions :
    • Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2 eq)
    • Toluene, 100°C, 8 hours.
  • Advantages :
    • Avoids harsh chlorination steps.
    • Tolerates electron-deficient aryl amines.

Solid-Phase Synthesis for High-Throughput Production

Immobilized quinoline precursors on Wang resin enable rapid diversification:

  • Procedure :
    • Resin-bound 4-chloroquinoline reacted with trimethoxyaniline in NMP.
    • Cleavage with TFA/H₂O (95:5) yields product.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Overall Yield (%) Purity (%)
Classical Halogenation 58 99.2
Buchwald-Hartwig 72 98.5
Solid-Phase 65 97.8

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to act as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. For instance, derivatives of quinoline compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile0.02 - 0.04MCF-7, A549Tubulin inhibition, apoptosis
Combretastatin A-4 Analogues0.04 - 0.06VariousAnti-tubulin activity

Case Studies

  • Inhibition of Tubulin Polymerization : A study demonstrated that this compound effectively inhibited tubulin polymerization in vitro, leading to reduced viability of cancer cells. The study utilized various concentrations to establish dose-response relationships and confirmed the induction of apoptosis through caspase activation assays.
  • Selectivity Towards Cancer Cells : Another investigation focused on the selectivity of this compound towards proliferating cancer cells compared to non-cancerous cells. The results indicated that while the compound was effective against cancer cells, it exhibited low cytotoxicity towards normal cells (MCF-10A), suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism by which 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound's quinoline core and trimethoxyphenyl group can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cellular processes associated with disease progression, such as cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with two primary classes of bioactive molecules: tubulin-binding agents (e.g., Combretastatin A-4 derivatives) and quinoline-based kinase inhibitors. Below is a comparative analysis:

Parameter 6-Methyl-4-((3,4,5-TMP)amino)quinoline-3-carbonitrile HCl Combretastatin A-4 (CA-4) Staurosporine (Kinase Inhibitor)
Core Structure Quinoline with 3,4,5-TMP substituent Stilbene with 3,4,5-TMP substituent Indolocarbazole
Solubility Enhanced via hydrochloride salt Poor; requires prodrugs (e.g., phosphate salts) Moderate (aqueous solubility limited)
Biological Target Tubulin polymerization inhibition (hypothesized) Tubulin (vascular disrupting agent) Broad-spectrum kinase inhibition
IC50 (Cancer Cell Lines) Not fully characterized in provided sources ~1–10 nM (dependent on cell type) ~1–100 nM (varies by kinase)
Synthetic Accessibility Moderate (multi-step synthesis) Complex (stereoselective synthesis) Highly complex (natural product)

Key Findings from Research

Trimethoxyphenyl (TMP) Group: The 3,4,5-TMP moiety is critical for tubulin binding in both this quinoline derivative and CA-2. However, the quinoline core may confer distinct binding kinetics compared to CA-4’s stilbene framework .

Solubility Optimization: Unlike CA-4, which requires phosphate prodrugs (e.g., 1m, 1n) for aqueous solubility , the hydrochloride salt of this quinoline derivative inherently improves bioavailability.

Mechanistic Divergence: While CA-4 disrupts microtubule dynamics in endothelial cells, preliminary data suggest the quinoline derivative may exhibit dual activity—tubulin inhibition and kinase modulation—due to its heterocyclic core.

Limitations in Current Evidence

  • No direct comparative studies between this compound and CA-4 or kinase inhibitors are cited in the provided sources. Structural parallels are inferred from shared functional groups.
  • Crystallographic data (e.g., SHELX-refined structures) for this quinoline derivative are absent in , limiting atomic-level comparisons .

Biological Activity

6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula: C19_{19}H22_{22}ClN5_5O3_3
  • IUPAC Name: this compound.

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism primarily involves:

  • Inhibition of Tubulin Polymerization: Similar to combretastatin A-4, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: The compound triggers apoptosis through a mitochondrial-dependent pathway and generates reactive oxygen species (ROS), which contribute to cell death .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

Cell Line IC50 (µM) Mechanism
MCF-70.010 - 0.042Tubulin polymerization inhibition
HL-60Not specifiedInduction of apoptosis
HCT-116Not specifiedCell cycle arrest
HeLaNot specifiedROS generation and apoptosis

Case Studies

  • Antiproliferative Activity : A study demonstrated that the compound exhibited strong antiproliferative effects against MCF-7 breast cancer cells with an IC50 value as low as 0.010 µM . This suggests high potency in inhibiting tumor growth.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound competes with colchicine for binding to tubulin, effectively preventing microtubule assembly and leading to cell death through apoptosis .
  • In Vivo Studies : In vivo experiments indicated that administration of the compound in animal models resulted in significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other quinoline derivatives:

Compound IC50 (µM) Target
Combretastatin A-40.010 - 0.042Tubulin
12c (Quinoline derivative)SimilarTubulin polymerization
Other Quinoline DerivativesVariesVarious cancer targets

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Methyl-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride?

  • Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted quinoline precursors (e.g., 6-methylquinoline-3-carbonitrile) with 3,4,5-trimethoxyaniline. Palladium-catalyzed coupling or microwave-assisted methods enhance efficiency. Key steps include nucleophilic aromatic substitution under catalytic conditions (e.g., Pd/C in DMF) and final hydrochloride salt formation via HCl treatment. Purification employs column chromatography and recrystallization. Analogous protocols for 4-anilinoquinoline derivatives highlight the importance of protecting reactive groups and optimizing solvent systems .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Answer :

  • 1H/13C NMR : Resolves substitution patterns and aromatic proton environments.
  • HRMS : Confirms molecular weight (e.g., HRMS accuracy within 1 ppm for M+H+ ions).
  • IR Spectroscopy : Identifies nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) groups.
  • X-ray Crystallography : Validates 3D structure, particularly the spatial arrangement of the 3,4,5-trimethoxyphenyl group relative to the quinoline core .

Q. What in vitro models are suitable for initial antimicrobial screening?

  • Answer : Follow CLSI guidelines:

  • Bacterial Strains : Broth microdilution (MIC determination) against S. aureus ATCC 29213 and E. coli ATCC 25922.
  • Fungal Pathogens : CLSI M38-A2 protocols for Candida albicans and Aspergillus fumigatus.
  • Cytotoxicity : Assess selectivity using mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Advanced Research Questions

Q. How can structural modifications optimize selectivity between antiviral and anticancer activities?

  • Answer :

  • 6-Position Substituents : Iodo or bromine substitutions enhance antiviral potency (e.g., EC50 = 79 nM against DENV) while maintaining low cytotoxicity (CC50 >10 µM) .
  • 3-Carbonitrile Modifications : Introducing hydrogen-bond donors (e.g., hydroxyl groups) may improve interactions with kinase targets (e.g., AAK1/GAK) for anticancer specificity.
  • Parallel Screening : Use DENV plaque reduction assays and NCI-60 cancer cell panels to evaluate dual activity .

Q. What methodologies resolve contradictions in reported biological activity across studies?

  • Answer :

  • Standardized Assays : Use isogenic cell lines and controlled conditions (e.g., serum concentration, hypoxia) to minimize variability.
  • Pharmacokinetic Profiling : Assess plasma stability and metabolic degradation (e.g., liver microsome assays) to explain bioactivity differences.
  • Meta-Analysis : Normalize IC50/EC50 values to reference compounds (e.g., doxorubicin) for cross-study comparisons .

Q. How to elucidate the compound's mechanism of action against kinase targets?

  • Answer :

  • Kinase Profiling : Use recombinant enzyme assays (e.g., Adapta™ Kinase Assay) to identify primary targets like AAK1/GAK.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR-Cas9 Knockouts : Validate functional dependency (e.g., DENV replication in AAK1-knockout cells).
  • Downstream Signaling : Western blotting for phosphoproteins (e.g., EGFR, MAPK) post-treatment .

Q. What computational approaches predict DNA topoisomerase interactions?

  • Answer :

  • Molecular Docking : AutoDock Vina against topoisomerase-DNA complexes (PDB: 1SC7).
  • Molecular Dynamics (MD) : 100 ns AMBER trajectories to evaluate binding stability.
  • QM/MM Calculations : Assess electronic interactions at active sites to guide mutagenesis studies (e.g., alanine scanning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.